molecular formula C12H16O B1587265 Tetrahydro-4-methyl-2-phenyl-2H-pyran CAS No. 94201-73-7

Tetrahydro-4-methyl-2-phenyl-2H-pyran

Cat. No.: B1587265
CAS No.: 94201-73-7
M. Wt: 176.25 g/mol
InChI Key: GDAVABNCFOTAOD-UHFFFAOYSA-N
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Description

Tetrahydro-4-methyl-2-phenyl-2H-pyran is an organic compound with the molecular formula C12H16O. It is a member of the tetrahydropyran family, characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its applications in various fields, including perfumery and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing tetrahydro-4-methyl-2-phenyl-2H-pyran involves the Prins cyclization reaction. This method typically uses benzaldehyde dimethyl acetal and silane, trimethyl as starting materials . The reaction conditions often include the presence of an acid catalyst and controlled temperature to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Prins cyclization reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-4-methyl-2-phenyl-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetrahydro-4-methyl-2-phenyl-2H-pyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-4-methyl-2-phenyl-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Tetrahydro-4-methylene-2-phenyl-2H-pyran
  • Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran (Rose oxide)
  • Tetrahydropyran

Comparison: Tetrahydro-4-methyl-2-phenyl-2H-pyran is unique due to its specific structural features and functional properties. Compared to similar compounds like tetrahydro-4-methylene-2-phenyl-2H-pyran, it exhibits different reactivity and stability profiles. Rose oxide, another similar compound, is widely used in perfumery but has distinct olfactory characteristics compared to this compound .

Properties

IUPAC Name

4-methyl-2-phenyloxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAVABNCFOTAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869209
Record name 4-Methyl-2-phenyltetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94201-73-7
Record name Tetrahydro-4-methyl-2-phenyl-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94201-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-4-methyl-2-phenyl-2H-pyran
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-2-phenyltetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-4-methyl-2-phenyl-2H-pyran
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Synthesis routes and methods

Procedure details

In an autoclave, 10 g of a mixture of 5,6-dihydro-4-methyl-2-phenyl-2H-pyran and tetrahydro-4-methylene-2-phenyl-2H-pyran (prepared from benzaldehyde and isoprenol as described in Swiss Pat. No. 655 932) in 50 ml of ethyl alcohol were hydrogenated in the presence of 0.1 g of 10% Pd on charcoal to yield 9.7 g of pure tetrahydro-4-methyl-2-phenyl-2H-pyran.
[Compound]
Name
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-4-methyl-2-phenyl-2H-pyran
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Tetrahydro-4-methyl-2-phenyl-2H-pyran
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Tetrahydro-4-methyl-2-phenyl-2H-pyran
Reactant of Route 4
Tetrahydro-4-methyl-2-phenyl-2H-pyran
Reactant of Route 5
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Reactant of Route 6
Tetrahydro-4-methyl-2-phenyl-2H-pyran

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